6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid
Overview
Description
6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid (6-BCMQC) is a novel small molecule that has been studied for its potential therapeutic applications. 6-BCMQC is a member of the quinoline family of compounds, which are known for their diverse biological activities. 6-BCMQC has been studied for its potential to modulate the activity of several important biochemical pathways, including the Wnt/β-catenin and Hedgehog pathways, as well as its ability to inhibit the growth of cancer cells. In addition, 6-BCMQC has been investigated for its potential to modulate the activity of several enzymes, including protein kinases and phosphodiesterases.
Scientific Research Applications
Medicine
In the medical field, compounds like 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid are often explored for their potential therapeutic properties. While specific data on this compound is limited, structurally related molecules have been investigated for their role in the synthesis of pharmaceuticals . For example, brominated organic compounds are valuable in medicinal chemistry for the development of new drugs due to their ability to modulate biological activity.
Agriculture
In agriculture, brominated compounds are used in the synthesis of agrochemicals such as pesticides and herbicides . The specific structure of 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid suggests potential utility in the development of novel compounds that could serve as growth regulators or protective agents against plant pathogens.
Material Science
The field of material science could benefit from the unique properties of this compound in the creation of new materials with specific electronic or photonic properties . Brominated thiophenes, for instance, are known to be key components in the synthesis of organic semiconductors, which are used in the production of OLEDs and other electronic devices.
Analytical Chemistry
In analytical chemistry, brominated compounds are often used as reagents or intermediates in chemical analyses . The specific functionalities present in 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid could make it a candidate for developing new analytical methods or improving existing ones.
Biochemistry
Brominated organic molecules are significant in biochemistry research, particularly in the study of enzyme inhibition and the development of biochemical probes . The electron-withdrawing nature of the bromine atom can influence the biochemical interactions of the compound, potentially leading to new insights in enzyme function or metabolic pathways.
properties
IUPAC Name |
6-bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO2S/c1-7-4-8(16)5-9-10(15(19)20)6-11(18-14(7)9)12-2-3-13(17)21-12/h2-6H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXHYOSNABRXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(S3)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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